molecular formula C20H23NO2 B13423296 Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate

Cat. No.: B13423296
M. Wt: 309.4 g/mol
InChI Key: JHAQCDVSKFELGB-OXQOHEQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate is a chiral compound with significant importance in the field of medicinal chemistry This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate typically involves the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method ensures high enantioselectivity and moderate yields. The reaction conditions often include the use of dry solvents and controlled temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the piperidine ring or the attached benzyl and phenyl groups.

    Substitution: Substitution reactions can occur at the benzyl or phenyl groups, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are common.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate is unique due to its specific chiral centers and the presence of both benzyl and phenyl groups

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C20H23NO2/c1-16-14-21-13-12-20(16,18-10-6-3-7-11-18)19(22)23-15-17-8-4-2-5-9-17/h2-11,16,21H,12-15H2,1H3/t16-,20-/m1/s1

InChI Key

JHAQCDVSKFELGB-OXQOHEQNSA-N

Isomeric SMILES

C[C@@H]1CNCC[C@@]1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1CNCCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.